

Head-to-head clinical trial data for Nevanimibe hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

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Comparative Clinical Data on Nevanimibe Hydrochloride

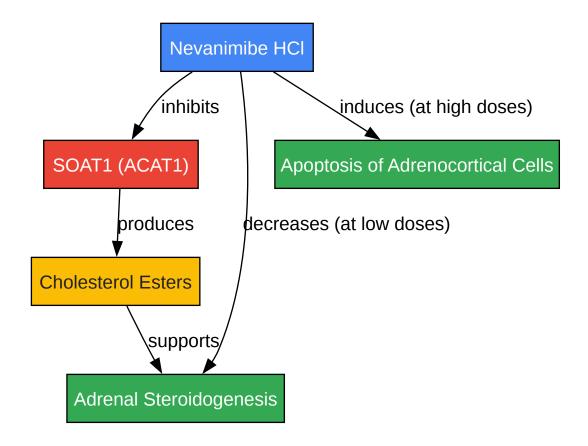
As of the latest available data, no head-to-head clinical trials comparing **Nevanimibe**hydrochloride (formerly ATR-101) with other active therapeutic agents have been published.

The existing clinical data comes from single-arm Phase 1 and Phase 2 studies. This guide provides a comprehensive overview of the available clinical findings for **Nevanimibe**hydrochloride in Adrenocortical Carcinoma (ACC) and Congenital Adrenal Hyperplasia (CAH), presenting the data against baseline or, where applicable, a placebo washout period.

Mechanism of Action

Nevanimibe hydrochloride is a selective and potent inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1][2][3] In nonclinical studies, it has been demonstrated that at lower doses, Nevanimibe decreases adrenal steroidogenesis, and at higher doses, it induces apoptosis (cell death) in adrenocortical cells. [1][2] The inhibition of SOAT1 is key to its therapeutic effect.





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Caption: Mechanism of action of **Nevanimibe hydrochloride**.

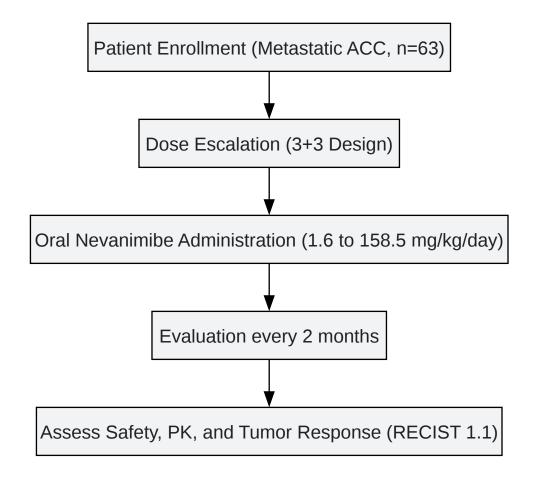
Clinical Trial Data Phase 1 Study in Adrenocortical Carcinoma (NCT01898715)

This multicenter, open-label, dose-escalation Phase 1 study evaluated the safety and pharmacokinetics of Nevanimibe in adult patients with metastatic adrenocortical carcinoma.[1] [2]

Experimental Protocol:

A "3 + 3" dose-escalation design was utilized in this study.[1][2] 63 patients who had previously failed systemic chemotherapy were administered oral Nevanimibe at doses ranging from 1.6 mg/kg/day to 158.5 mg/kg/day.[1][2] The safety, pharmacokinetics, and tumor response (based on RECIST version 1.1) were evaluated every two months.[1][2]





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Caption: Workflow for the Phase 1 ACC clinical trial.

Data Presentation: Efficacy and Safety



Metric	Result	
Complete or Partial Response	0%[1][2]	
Stable Disease (at 2 months)	27% (13 of 48 patients)[1][2]	
Stable Disease (> 4 months)	8.3% (4 of 48 patients)[1]	
Most Common Treatment-Emergent Adverse Events	Gastrointestinal disorders (76%)[1][2]	
Diarrhea	44%[1][2]	
Vomiting	35%[1][2]	
Drug-related Adrenal Insufficiency	Observed in 2 patients[1][2]	

The study concluded that while Nevanimibe was safe, it had limited efficacy in patients with advanced ACC at the tested formulations, as the necessary exposure levels for an apoptotic effect could not be reached.[1][2]

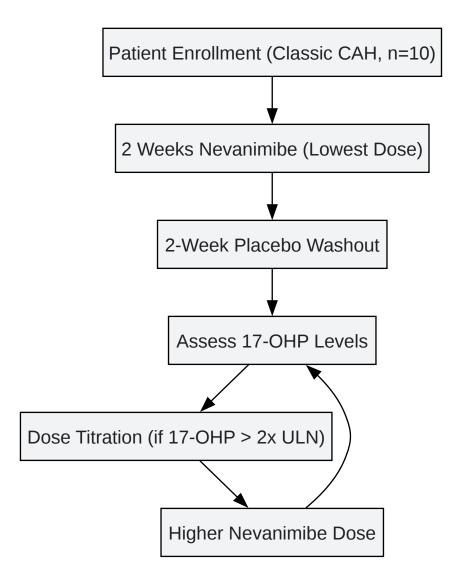
Phase 2 Study in Congenital Adrenal Hyperplasia (NCT02804178)

This was a multicenter, single-blind, dose-titration study to evaluate the efficacy and safety of Nevanimibe in adults with uncontrolled classic Congenital Adrenal Hyperplasia (CAH).[4][5]

Experimental Protocol:

Ten adult patients with classic CAH and baseline 17-hydroxyprogesterone (17-OHP) levels at least four times the upper limit of normal (ULN) were enrolled.[4][5] The study involved administering the lowest dose of Nevanimibe for two weeks, followed by a two-week single-blind placebo washout.[4][5] If the primary endpoint of 17-OHP \leq 2x ULN was not achieved, the dose of Nevanimibe was progressively titrated up through five possible levels (125, 250, 500, 750, and 1000 mg twice daily).[4][5]





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Caption: Workflow for the Phase 2 CAH clinical trial.

Data Presentation: Efficacy and Safety



Metric	Result
Patients Enrolled	10[4][5]
Patients Completed Study	9[4][5]
Primary Endpoint Met (17-OHP ≤2x ULN)	20% (2 of 10 patients)[4][5]
Patients with 27% to 72% Decrease in 17-OHP	50% (5 of 10 patients)[4][5]
Most Common Side Effects	Gastrointestinal (30%)[4][5]

This study demonstrated that Nevanimibe could decrease 17-OHP levels within two weeks of treatment, suggesting its potential as an add-on therapy for CAH.[4][5] Larger and longer-duration studies were recommended to further evaluate its efficacy.[4]

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- To cite this document: BenchChem. [Head-to-head clinical trial data for Nevanimibe hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684124#head-to-head-clinical-trial-data-for-nevanimibe-hydrochloride]

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